2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzothiazole core linked to a piperidine ring via a methanone bridge, with an additional pyrimidinyl group attached through an ether linkage.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
None of the synthesized compounds violated lipinski’s rule, making them suitable drug candidates for the treatment of parkinson’s disease .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives suggests that they may be influenced by various environmental factors .
Preparation Methods
The synthesis of 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. These methods often incorporate advanced techniques such as microwave irradiation and one-pot multicomponent reactions to streamline the synthesis process .
Chemical Reactions Analysis
2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their specific molecular targets and pathways.
Benzo[d]thiazole-2-thiol derivatives: These compounds are known for their antimicrobial activity and are structurally similar but lack the pyrimidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole (CAS Number: 2034500-30-4) is a derivative of benzothiazole that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and specific activities associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N3O4, with a molecular weight of approximately 379.4 g/mol. The structure includes a benzothiazole core linked to a piperidine moiety substituted with a pyrimidine group. The presence of these functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : The initial step often includes the reaction of appropriate thioketones and amines.
- Piperidine Substitution : The piperidine ring is introduced through nucleophilic substitution reactions.
- Pyrimidine Functionalization : The pyrimidine group is added to enhance the compound's pharmacological properties.
Antioxidant and Anti-inflammatory Properties
Research has indicated that related benzothiazole derivatives exhibit significant antioxidant and anti-inflammatory activities. For instance, compounds similar to this compound have shown promising results in inhibiting oxidative stress markers and reducing inflammation in various in vitro models .
Table 1: Biological Activities of Related Benzothiazole Derivatives
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
8h | Antioxidant | 0.05 | |
8l | Anti-inflammatory | 57.35% inhibition | |
10a | Antibacterial | 50 |
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds derived from benzothiazole have been tested against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing moderate to high inhibitory effects on tumor growth .
The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors in the body. For instance, some studies suggest that certain benzothiazoles inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory pathways .
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the radical scavenging abilities of benzothiazole derivatives using the ABTS assay. Among the tested compounds, those structurally similar to our target compound showed significant efficacy in scavenging free radicals. -
Case Study on Anticancer Effects :
In vitro tests on MDA-MB-231 cells revealed that certain derivatives led to increased apoptosis rates compared to control groups, indicating potential for development as anticancer agents.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-10-17(21-13(2)20-12)25-14-6-5-9-23(11-14)19(24)18-22-15-7-3-4-8-16(15)26-18/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHEJWGJDVGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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